molecular formula C13H10ClNO3 B6391941 2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261933-90-7

2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6391941
CAS No.: 1261933-90-7
M. Wt: 263.67 g/mol
InChI Key: WJSVOGYBQHPVBS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the third position and a 3-chloro-4-methoxyphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial for cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
  • 2-(3-Chloro-4-methoxyphenyl)pyridine-2-carboxylic acid
  • 2-(3-Chloro-4-methoxyphenyl)pyridine-3-sulfonic acid

Uniqueness: 2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a chloro and a methoxy group on the phenyl ring, along with the carboxylic acid group on the pyridine ring, provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(7-10(11)14)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSVOGYBQHPVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687930
Record name 2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-90-7
Record name 2-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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